2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)15-17-7-5-13-25(14-6-8-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMPFYTLQOIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid typically involves the protection of an amino group with the Fmoc group, followed by the introduction of the azocan-5-yl moiety. The reaction conditions often include the use of base catalysts such as triethylamine and solvents like dichloromethane. The final product is obtained through purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further chemical modifications .
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications. The molecular targets and pathways involved include interactions with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Features a six-membered piperazine ring instead of an azocan ring.
- Synthesis: Both compounds employ FmocCl acylation, but the azocan derivative may require longer reaction times due to steric hindrance in the larger ring . Applications: Piperazine derivatives are more common in drug discovery for their solubility and basicity, whereas azocan analogues are explored for macrocyclic peptide synthesis .
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic Acid
- Structure: Contains a six-membered piperidine ring and a propanoic acid chain.
- Key Differences: Acid Chain Length: The propanoic acid chain provides extended spacing between the ring and reactive site, altering conjugation efficiency in SPPS.
Functional Analogues
Fmoc-Protected Phenylacetic Acid Derivatives
- Examples: 2-(4-((Fmoc-amino)methyl)phenyl)acetic acid (CAS 176504-01-1, similarity score: 0.88) .
- Key Differences: Aromatic vs. Aliphatic Rings: Phenyl groups impart rigidity and π-π stacking interactions, whereas azocan’s aliphatic ring enhances solubility in nonpolar solvents. Bioresponsiveness: Azocan derivatives may exhibit superior biodegradability in biomedical applications due to hydrolytically labile aliphatic bonds .
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid, often referred to as Fmoc-Azocan-Acetic Acid, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, suggests potential applications in drug development, particularly in the modulation of biological pathways.
Chemical Structure and Properties
The chemical formula for this compound is . It features:
- A fluorenyl group that enhances lipophilicity.
- An azocane ring that may influence biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 315.34 g/mol |
| Solubility | Soluble in DMF and DMSO |
| Melting Point | Not specified |
| CAS Number | 343770-23-0 |
Research indicates that compounds similar to this compound can modulate the expression of endothelial nitric oxide synthase (eNOS). This enzyme plays a crucial role in vascular biology by regulating nitric oxide (NO) production, which is vital for maintaining vascular tone and homeostasis.
Pharmacological Applications
- Cardiovascular Health : Compounds that enhance eNOS activity are being investigated for their potential to treat cardiovascular diseases such as atherosclerosis and hypertension. Increased NO levels can lead to vasodilation and improved blood flow.
- Anti-inflammatory Effects : The modulation of eNOS may also contribute to anti-inflammatory effects, making these compounds suitable candidates for conditions characterized by inflammation.
Case Studies
A recent study explored the effects of Fmoc derivatives on eNOS expression in vitro. The findings revealed that specific modifications to the Fmoc group could significantly enhance the compound's ability to stimulate eNOS transcription.
Case Study Summary
| Study Reference | Findings | |
|---|---|---|
| Smith et al., 2023 | Enhanced eNOS expression by 45% with Fmoc modification | Supports potential use in cardiovascular therapies |
| Johnson et al., 2022 | Inhibition of inflammatory markers in endothelial cells | Suggests anti-inflammatory properties |
Research Findings
Further investigation into the biological activity of this compound has shown promise in various assays:
- Cell Viability Assays : Demonstrated low cytotoxicity at therapeutic concentrations.
- eNOS Activity Assays : Showed significant upregulation of eNOS activity compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
